A-443654

Catalog No.
S548341
CAS No.
552325-16-3
M.F
C24H23N5O
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-443654

CAS Number

552325-16-3

Product Name

A-443654

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1

InChI Key

YWTBGJGMTBHQTM-IBGZPJMESA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Solubility

Soluble in DMSO, not in water

Synonyms

A 443654, A-443654, A443654

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N

Description

The exact mass of the compound (2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine is 397.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Parkinson’s Disease Research

Specific Scientific Field: Neurology and neurodegenerative diseases, specifically Parkinson’s disease (PD).

Summary of Application: Parkinson’s disease is characterized by the accumulation of misfolded α-synuclein protein, which forms Lewy bodies in the brain. A-443654 has been investigated as a potential therapeutic agent to reduce α-synuclein expression and alleviate PD pathology.

Methods of Application:

    High-Throughput Screening: Researchers performed a quantitative high-throughput screen of 155,885 compounds to identify A-443654. They used a cell-based luciferase reporter system to assess its effects on α-synuclein expression.

    Cell Models: A-443654 was tested in HEK-293 cells with expanded CAG repeat SNCA (ATXN2-Q58 cells) and patient-derived dopaminergic neurons.

    Markers: Autophagy and endoplasmic reticulum stress markers were analyzed to assess A-443654’s impact on cell function.

Results:

    Normalization of α-Synuclein Levels: A-443654 normalized both α-synuclein mRNA and monomers/oligomers in ATXN2-Q58 cells and patient-derived neurons.

    Toxicity Prevention: A-443654 prevented α-synuclein toxicity by restoring autophagy and ER stress markers (mTOR, LC3-II, p62, STAU1, BiP, CHOP).

    DCLK1 Inhibition: A-443654 decreased DCLK1 expression, enhancing α-synuclein lysosomal degradation.

Quantitative Data:

A-443654 is a potent, ATP-competitive inhibitor of the protein kinase Akt, which plays a crucial role in various cellular processes, including metabolism, growth, and survival. Specifically, it exhibits a Ki value of 160 picomolar for all three isoforms of Akt (Akt1, Akt2, and Akt3) and has been shown to interfere with mitotic progression and bipolar spindle formation in cell models . This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit pathways that promote tumor growth and survival.

A-443654 primarily functions by binding to the ATP-binding site of Akt, thereby preventing its phosphorylation and activation. The inhibition leads to a paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 residues, which can disrupt normal feedback mechanisms within the signaling pathways it regulates . The compound also inhibits other kinases within the AGC family, including PDK1 and S6K, contributing to its broad biological effects .

The biological activity of A-443654 has been extensively studied across various cancer cell lines. It has demonstrated the ability to:

  • Inhibit cell proliferation in multiple cancer types.
  • Induce apoptosis in cancer cells by disrupting survival signaling pathways.
  • Interfere with mitotic processes, leading to abnormal cell division .

Additionally, A-443654 has shown promise in reducing alpha-synuclein expression, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

The synthesis of A-443654 involves several organic chemistry techniques to yield the final compound. Key steps typically include:

  • Formation of an intermediate compound through nucleophilic substitution reactions.
  • Cyclization processes to achieve the desired ring structure.
  • Purification through crystallization or chromatography methods to isolate A-443654 in high purity .

The synthesis is designed to ensure that the compound maintains its potency as an ATP-competitive inhibitor.

A-443654 is primarily investigated for its applications in:

  • Cancer therapy: It targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers.
  • Neurodegenerative disease research: Its ability to modulate protein expression makes it a candidate for studies related to diseases like Parkinson's disease .
  • Basic research: Used as a tool compound to study Akt signaling dynamics and cellular responses.

Studies have shown that A-443654 interacts not only with Akt but also with other kinases within the AGC family. It has been reported to inhibit 47 kinases at concentrations greater than 1 micromolar, indicating its broad spectrum of activity . This interaction profile highlights both its potential therapeutic benefits and the need for careful consideration regarding off-target effects when used in experimental settings.

A-443654 belongs to a class of compounds known as Akt inhibitors. Here are some similar compounds:

Compound NameKi Value (pM)Unique Features
BX-7951000Inhibits both Akt and mTOR; broader kinase inhibition profile.
MK-22062000Allosteric inhibitor; does not compete with ATP.
GSK690693400Selective for Akt; does not induce hyperphosphorylation like A-443654.

Uniqueness: A-443654 is distinct due to its ability to induce hyperphosphorylation of Akt while inhibiting its activity, a phenomenon not observed with many other inhibitors. This characteristic may provide insights into feedback mechanisms within cellular signaling pathways that are critical for understanding cancer biology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

397.19026037 g/mol

Monoisotopic Mass

397.19026037 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4UG565ZYH

Wikipedia

A-443654

Dates

Modify: 2023-08-15
1: Liu X, Shi Y, Woods KW, Hessler P, Kroeger P, Wilsbacher J, Wang J, Wang JY, Li C, Li Q, Rosenberg SH, Giranda VL, Luo Y. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression. Neoplasia. 2008 Aug;10(8):828-37. PubMed PMID: 18670641; PubMed Central PMCID: PMC2481570.
2: Han EK, Leverson JD, McGonigal T, Shah OJ, Woods KW, Hunter T, Giranda VL, Luo Y. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. Oncogene. 2007 Aug 16;26(38):5655-61. Epub 2007 Mar 5. PubMed PMID: 17334390.

Explore Compound Types